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Compound of Interest

Compound Name: 2-Methoxyphenylacetonitrile

Cat. No.: B128560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxyphenylacetonitrile, a key intermediate in various synthetic applications. The
information herein is curated to support researchers and professionals in the fields of synthetic
chemistry, drug discovery, and materials science. This document presents key spectroscopic
data in a structured format, details the experimental protocols for data acquisition, and provides
a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The following tables summarize the critical spectroscopic data for 2-
Methoxyphenylacetonitrile, providing a fingerprint for its identification.

Table 1: *"H NMR Spectroscopic Data for 2-
Methoxyphenylacetonitrile
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.40-7.22 Multiplet 2H Ar-H
7.04 - 6.82 Multiplet 2H Ar-H
3.85 Singlet 3H -OCHs
3.67 Singlet 2H -CH2CN

Solvent: CDCls, Reference: TMS

Table 2: **C NMR Spectroscopic Data for 2-

Methoxyphenylacetonitrile

Chemical Shift (6) ppm

Assignment

157.5 Ar-C (C-OCHs)
129.0 Ar-CH

128.6 Ar-CH

121.2 Ar-CH

118.0 -CN

111.0 Ar-CH

110.0 Ar-C (C-CH2CN)
55.4 -OCHs

18.0 -CH:CN

Solvent: CDCIz

Table 3: Infrared (IR) Spectroscopic Data for 2-

Methoxyphenylacetonitrile
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Wavenumber (cm~?) Assignment

3010 - 2940 Aromatic and Aliphatic C-H stretch
2253 Nitrile (-C=N) stretch

1601, 1495, 1464 Aromatic C=C stretch

1248 Aryl-O-CHs stretch (asymmetric)

1026 Aryl-O-CHs stretch (symmetric)

754 Ortho-disubstituted benzene C-H bend

Table 4: Mass Spectrometry Data for 2-
Methoxyphenylacetonitrile
m/z

Interpretation

147 [M]* (Molecular ion)
132 [M - CHs]*

107 [M - CH2CNJ*

91 [C7H7]* (Tropylium ion)
77 [CeHs]* (Phenyl cation)

Experimental Protocols

Standard techniques and methods used throughout the work should be stated at the beginning
of the experimental section; descriptions of these are not needed. For known compounds
synthesised via a literature procedure, authors should provide a reference to previously
published characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 15-20 mg of solid 2-Methoxyphenylacetonitrile is
accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDClIs).
Tetramethylsilane (TMS) is added as an internal standard (0.03% v/v). The resulting solution is
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transferred into a clean, dry 5 mm NMR tube. The NMR tube is capped and inverted several

times to ensure a homogeneous solution.

Data Acquisition:

Instrumentation: *H and 3C NMR spectra are typically recorded on a 400 or 500 MHz
spectrometer.

'H NMR Acquisition: A standard single-pulse sequence is used. The spectral width is set to
an appropriate range to cover all proton signals (e.g., 16 ppm). A 30-degree pulse width is
employed with a relaxation delay of 1.0 second. A suitable number of scans (e.g., 16) are
accumulated to ensure a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is utilized. The spectral width is set
to encompass all carbon signals (e.g., 240 ppm). A 30-degree pulse width is used with a
relaxation delay of 2.0 seconds. A larger number of scans (e.g., 1024) are accumulated due
to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation:

KBr Pellet Method: A small amount of 2-Methoxyphenylacetonitrile (1-2 mg) is finely
ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.qg.,
dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the
solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

 Instrumentation: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)
spectrometer.

e Procedure: A background spectrum of the empty sample holder (or the salt plate with the
pure solvent for the thin film method) is recorded. The prepared sample is then placed in the
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spectrometer's sample compartment, and the spectrum is recorded. The data is typically
collected over a range of 4000 to 400 cm~1* with a resolution of 4 cm~1.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is
commonly used.

o Sample Preparation: A dilute solution of 2-Methoxyphenylacetonitrile is prepared in a
volatile organic solvent such as ethyl acetate or dichloromethane.

e GC Conditions:

o

Injector: The sample is injected into a heated injector port (e.g., 250 °C).

[¢]

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 ym) is
typically used.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

[¢]

Oven Temperature Program: An initial temperature of around 100 °C is held for 1 minute,

[¢]

followed by a temperature ramp of 10 °C/min up to 280 °C.

Mass Spectrometry (MS) Conditions:

lonization Mode: Electron lonization (El) at a standard energy of 70 eV.

lon Source Temperature: Maintained at a consistent temperature, for instance, 230 °C.

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the

molecular ion and expected fragments (e.g., m/z 40-300).

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methoxyphenylacetonitrile.

General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Data of 2-Methoxyphenylacetonitrile: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b128560#spectroscopic-data-of-2-
methoxyphenylacetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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